molecular formula C10H16Cl2N2O B8009104 C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride

Cat. No.: B8009104
M. Wt: 251.15 g/mol
InChI Key: YLWCCVBYYNSVJL-UHFFFAOYSA-N
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Description

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring system. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride typically involves the formation of the benzo[b][1,4]oxazine ring system followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
  • 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid

Uniqueness

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWCCVBYYNSVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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